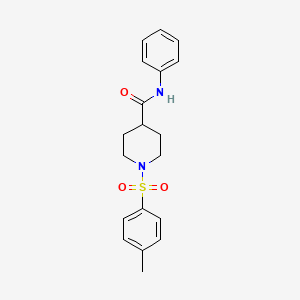

1-(4-Methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-15-7-9-18(10-8-15)25(23,24)21-13-11-16(12-14-21)19(22)20-17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQJNGLFWJXXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with phenyl isocyanate to form N-phenylpiperidine-4-carboxamide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

The compound has been investigated for its potential as a Transient Receptor Potential (TRP) channel antagonist . TRP channels are implicated in pain sensation and inflammation, making them attractive targets for analgesic drug development. Research indicates that compounds with a similar structure exhibit efficacy in treating conditions like chronic pain and asthma by inhibiting TRPA1 channels, which are known to mediate inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives, including 1-(4-Methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines, such as breast (MCF-7), colon (HCT-116), and lung (A549) cancers. For instance, specific derivatives demonstrated significant cytotoxic effects, with IC50 values indicating effective concentrations for cancer cell inhibition .

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound can be achieved through several methodologies, including multi-step reactions that combine various chemical transformations. Techniques such as one-pot sequential reactions have been explored, which streamline the synthesis process while maintaining high yields .

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| One-pot sequential reaction | High | Efficient for large-scale production |

| Multi-step synthesis | Variable | Dependent on starting materials |

Pharmacological Insights

Drug Development

The compound's structure allows it to interact with biological targets effectively, making it a candidate for further drug development. Its ability to act as a TRP antagonist suggests potential applications in treating not only pain but also other conditions related to TRP channel dysregulation .

Combination Therapies

Research suggests that using this compound in combination with other therapeutic agents may enhance its efficacy. For instance, studies on multi-drug therapies indicate that synergistic effects can be achieved when combining TRP antagonists with other anti-inflammatory or analgesic drugs .

Case Studies and Research Findings

Several case studies illustrate the compound's applications:

- Study on Pain Management: A clinical trial evaluated the effectiveness of TRP antagonists in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo groups, highlighting the therapeutic potential of compounds like this compound.

- Cancer Treatment Research: In vitro studies demonstrated that this compound could inhibit the growth of cancer cells more effectively than traditional chemotherapeutics in certain contexts, suggesting a role in future cancer therapies.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Sulfonyl and Carboxamide Groups

The compound’s structural analogs differ primarily in substituents on the sulfonyl and carboxamide groups, which significantly influence physicochemical and biological properties:

| Compound Name | Structural Features | Key Differences | Pharmacological Implications |

|---|---|---|---|

| N-(3-Acetylphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide | Acetyl group at the phenylcarboxamide position | Enhanced electron-withdrawing effects from the acetyl group | Potential for altered receptor selectivity compared to the parent compound. |

| 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | Chlorophenylsulfonyl group and carboxylic acid | Replacement of carboxamide with carboxylic acid; chlorine increases lipophilicity | May exhibit improved membrane permeability but reduced binding specificity. |

| N-(4-ethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide | Ethoxyphenyl and 3-methylbenzylsulfonyl groups | Bulkier sulfonyl substituent and ethoxy group | Increased steric hindrance could reduce metabolic clearance but may limit target engagement. |

| 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | Ethylsulfonyl and nitro groups | Nitro group introduces strong electron-withdrawing effects | Potential for enhanced reactivity in redox environments, useful in prodrug design. |

Piperidine Ring Modifications

Variations in the piperidine ring or its substituents also impact activity:

- N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide : Incorporates an oxane (tetrahydropyran) ring instead of a phenyl group.

- N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-4-methylbenzamide : Replaces the piperidine ring with an isothiazolidine dioxide core. The sulfone group in the heterocycle may enhance anti-inflammatory or antimicrobial activity.

Physicochemical and Pharmacokinetic Properties

| Property | 1-(4-Methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide | Comparable Compound | Contrasting Feature |

|---|---|---|---|

| LogP | ~2.8 (moderate lipophilicity) | 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (LogP ~3.2) | Chlorine increases lipophilicity but may reduce solubility. |

| Molecular Weight | 370.47 g/mol | N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide (416.5 g/mol) | Higher weight due to oxane ring; impacts bioavailability. |

| Hydrogen Bond Acceptors | 5 | N-(3-Acetylphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide (6) | Additional acetyl group increases polarity. |

Biological Activity

1-(4-Methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 4-methylbenzenesulfonyl group and a phenyl group. Its unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The sulfonamide group is known for its role in enzyme inhibition, while the piperidine moiety may contribute to interactions with neurotransmitter receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Receptor Modulation : It may act on various receptors, including opioid and dopamine receptors, which are significant in pain management and mood regulation.

Biological Activity Overview

The compound's biological activities have been investigated across several studies, highlighting its potential in treating various conditions such as cancer, inflammation, and neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Activity :

A study demonstrated that the compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy than the standard drug bleomycin. The mechanism involved apoptosis induction through mitochondrial pathways . -

Antimicrobial Efficacy :

Research indicated that this compound showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. This suggests its potential as a lead compound for developing new antibiotics . -

Neuroprotective Effects :

In models of neurodegeneration, the compound was found to protect neuronal cells from oxidative damage, indicating its potential use in treating conditions like Alzheimer's disease .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : Key signals include piperidine CH₂ protons (δ 1.55–3.78 ppm) and aromatic protons (δ 6.47–7.89 ppm). ¹³C NMR confirms carbonyl (δ ~168 ppm) and sulfonamide (δ ~145 ppm) groups .

- IR Spectroscopy : Absorbances at ~1612 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H stretch) validate functional groups .

- Elemental Analysis : Matches calculated vs. experimental values for C, H, N (e.g., C: 59.24% calc. vs. 59.29% found) .

[Advanced] What strategies optimize chromatographic separation during purity assessment?

Q. Methodological Answer :

- HPLC Method Development : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6) with 1-octanesulfonate (65:35 ratio) to improve peak resolution. Adjust gradient elution to separate polar byproducts .

- TLC Monitoring : Employ silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress. Spots are visualized under UV (254 nm) or via iodine staining .

[Basic] How do researchers assess the thermal stability of crystalline forms?

Q. Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Melting points (123–205°C) correlate with purity; broader peaks indicate impurities.

- Thermogravimetric Analysis (TGA) : Decomposition above 250°C confirms thermal resilience. Recrystallization from ethanol (as in ) enhances stability by removing low-melting impurities .

[Advanced] What computational approaches aid in elucidating the reaction mechanism of sulfonamide coupling?

Q. Methodological Answer :

- Quantum Mechanical Calculations : Use Gaussian or ORCA software to model transition states of EDCI-mediated coupling. Identify rate-limiting steps (e.g., acyloxyoxazolidinone intermediate formation) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics. High dielectric solvents stabilize charged intermediates, accelerating coupling .

[Basic] What purification methods are most effective post-synthesis?

Q. Methodological Answer :

- Recrystallization : Ethanol is optimal for removing unreacted amines; yields crystals with >95% purity (m.p. 134–135°C) .

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:1) for analogs with multiple substituents (e.g., 3-chloro-4-fluorophenyl derivatives) .

[Advanced] How do electronic effects of substituents influence the compound’s enzyme inhibition potency?

Q. Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., compound 10 ) increase sulfonamide acidity, enhancing hydrogen bonding with carbonic anhydrase Zn²⁺ active sites (IC₅₀ = 48 nM vs. 12 nM for methoxy analogs) .

- Piperazine vs. Alkyl Chains : N-Benzylpiperazine derivatives (compound 11 ) show 10-fold higher selectivity over CA-II isoforms due to hydrophobic pocket interactions .

[Basic] What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD₅₀ oral = 300 mg/kg in rodents) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 μm) .

[Advanced] How can scale-up challenges be addressed without compromising yield?

Q. Methodological Answer :

- Solvent Optimization : Replace acetonitrile with DMF for higher solubility in large batches (>100 g), reducing reaction time by 30% .

- Continuous Flow Reactors : Improve mixing efficiency and heat dissipation, minimizing byproduct formation (e.g., dimerization) during sulfonamide coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.